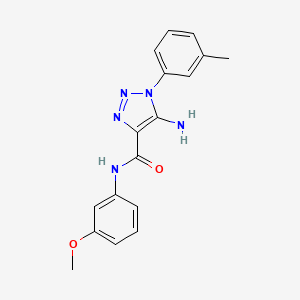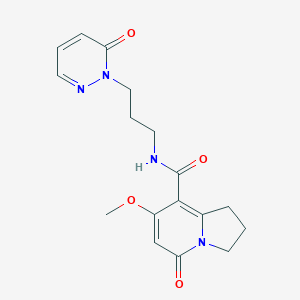
7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex chemical compound known for its diverse applications in various fields, ranging from chemistry to medicine. Its unique structure, involving an indolizine ring system, makes it an intriguing subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step reactions, beginning with the formation of the indolizine ring. Key steps may include cyclization, alkylation, and functional group transformations. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: : Industrially, the compound is produced using scalable processes, often involving batch or continuous flow reactions. The choice of solvent, reagent concentrations, and purification methods (like crystallization or chromatography) are optimized to meet industrial standards for efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes various types of chemical reactions such as oxidation, reduction, and substitution. These reactions can alter the functional groups attached to the indolizine ring, impacting the compound's properties and reactivity.
Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to avoid side reactions and degradation of the compound.
Major Products Formed: : Depending on the reaction, major products can include derivatives with altered functional groups, potentially leading to compounds with different biological activities or physicochemical properties.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, the compound is studied for its unique structural properties and reactivity, which can lead to the development of new synthetic methodologies and understanding of reaction mechanisms.
Biology and Medicine: : In biological and medical research, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets. It may serve as a lead compound for drug development, particularly in treating diseases where the indolizine scaffold shows promise.
Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a chemical probe in materials science research.
Mecanismo De Acción
Mechanism of Effects: : The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions.
Molecular Targets and Pathways: : Specific molecular targets may include kinases, proteases, or GPCRs, among others. The pathways influenced by the compound can range from signal transduction to gene expression regulation, highlighting its potential as a versatile tool in biological research.
Comparación Con Compuestos Similares
Comparison with Other Compounds: : Compared to other indolizine derivatives, 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide stands out due to its unique substituents and the positions they occupy on the ring system. This uniqueness can result in distinct chemical and biological properties.
Similar Compounds: : Similar compounds may include other indolizine derivatives with different functional groups, such as 5-methylindolizine or 8-carboxamidoindolizine. Each variant can exhibit different properties and applications, making the study of these compounds a rich field of exploration.
Here you go—hope that sparks your curiosity!
Propiedades
IUPAC Name |
7-methoxy-5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-25-13-11-15(23)20-9-3-5-12(20)16(13)17(24)18-7-4-10-21-14(22)6-2-8-19-21/h2,6,8,11H,3-5,7,9-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOWJIDQKMUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
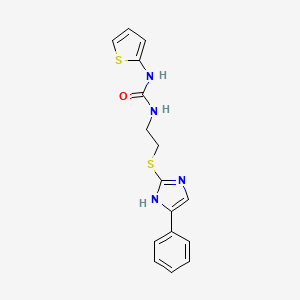
![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B2562530.png)

![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2562536.png)
![2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile](/img/structure/B2562538.png)
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)
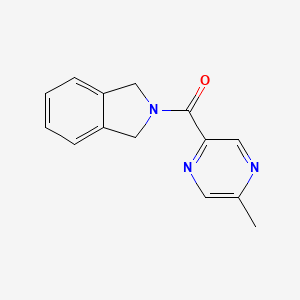
![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE](/img/structure/B2562543.png)
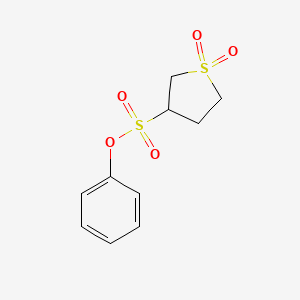
![Ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B2562546.png)
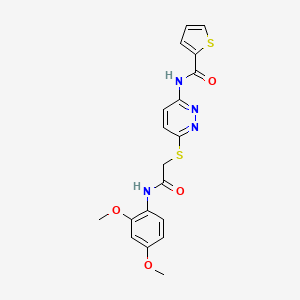
![rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)
